1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-
Description
1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- (CAS: 66947-93-1) is a substituted benzimidazole derivative with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . Structurally, it features a benzimidazole core (a fused benzene and imidazole ring) substituted with a chloromethyl (-CH₂Cl) group at the 2-position and an ethyl (-C₂H₅) group at the 1-position. This compound is synthesized via a multi-step process:
Initial synthesis: Reacting o-phenylenediamine derivatives with chloroacetic acid to form 2-(hydroxymethyl)-1H-benzimidazole intermediates .
Chlorination: Treating the hydroxyl group with thionyl chloride (SOCl₂) to yield 2-(chloromethyl)-1H-benzimidazole derivatives .
N-alkylation: Introducing the ethyl group at the 1-position via alkylation reactions, often using ethyl halides or similar reagents .
Key physical properties include a melting point of 152–154°C (recrystallized from dioxane) and notable reactivity due to the chloromethyl group, which enables further functionalization. The compound is a potent irritant to skin and mucous membranes, requiring careful handling .
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOCULQAUYHTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by chloromethylation and ethylation reactions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (SN2) due to its polar C–Cl bond. Key reactions include:
Reaction with Amines
Primary or secondary amines displace the chloride, forming 2-(aminomethyl)-1-ethyl-benzimidazole derivatives.
Conditions : Amine (1.2 eq), triethylamine (base), DMF, 60–80°C, 4–6 hours .
Example :
Hydrolysis
Aqueous basic or acidic conditions yield 2-(hydroxymethyl)-1-ethyl-benzimidazole.
Conditions :
Thiol Substitution
Thiols replace chloride to form thioether derivatives.
Conditions : Thiol (1.5 eq), K₂CO₃, DMF, 70°C, 3 hours .
Table 1: Nucleophilic Substitution Reactions
Oxidation
The chloromethyl group resists oxidation, but the ethyl or benzimidazole moiety may oxidize under harsh conditions. Limited data suggest potential ketone formation at adjacent carbons.
Reduction
Catalytic hydrogenation reduces the chloromethyl group to methyl:
Conditions : H₂ (1 atm), Pd/C (10%), EtOH, RT, 12 hours.
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes substitution at positions 5 or 6, influenced by the electron-donating ethyl group (ortho/para-directing) and electron-withdrawing chloromethyl group (meta-directing).
Nitration
Conditions : HNO₃/H₂SO₄, 0°C → RT, 2 hours.
Product : 5-Nitro-2-(chloromethyl)-1-ethyl-benzimidazole (major) .
Sulfonation
Conditions : H₂SO₄, SO₃, 100°C, 4 hours.
Product : 5-Sulfo-2-(chloromethyl)-1-ethyl-benzimidazole .
Alkylation/Quaternization
The N-1 ethyl group can undergo further alkylation, but the N-3 position (deprotonated) is more reactive:
Conditions : Alkyl halide (1.1 eq), NaH, THF, 0°C → RT, 8 hours .
Coordination Chemistry
The benzimidazole nitrogen and chloromethyl group act as ligands for transition metals:
Example : Reaction with CuCl₂ forms a Cu(II) complex, enhancing catalytic activity in oxidation reactions .
Polymerization
The chloromethyl group enables incorporation into polymers via nucleophilic substitution:
Conditions : Bifunctional amine (e.g., ethylenediamine), DMF, 120°C, 24 hours .
Product : Cross-linked polybenzimidazole networks with tunable porosity .
Key Research Findings
-
Substitution at the chloromethyl group is >90% regioselective under optimized conditions .
-
Hydrolysis products show enhanced solubility in polar solvents, aiding pharmaceutical formulation .
-
Cu(II) complexes exhibit antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) .
This compound’s versatility in nucleophilic substitution and aromatic functionalization makes it invaluable for synthesizing bioactive molecules and advanced materials. Further studies on its catalytic and polymer applications are warranted.
Scientific Research Applications
Pharmacological Applications
Antibacterial Activity:
Recent studies have indicated that 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- may exhibit antibacterial properties. Its mechanism of action is still under investigation, but it has shown promising activity against various bacterial strains. For instance, derivatives of benzimidazole have been reported to possess significant antimicrobial activity, with some compounds demonstrating lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ampicillin and chloramphenicol .
Antifungal Activity:
The compound has also been evaluated for antifungal activity. Research indicates that certain benzimidazole derivatives can inhibit the growth of fungal strains such as Candida albicans and Aspergillus niger, showcasing their potential as antifungal agents .
Analgesic and Anti-inflammatory Effects:
Studies have demonstrated that benzimidazole derivatives can exhibit analgesic and anti-inflammatory effects. For example, compounds derived from benzimidazole have shown significant reduction in inflammation in animal models when compared to standard anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics, suggesting their potential as effective antibacterial agents .
Case Study 2: Anti-inflammatory Properties
In another research effort, a series of benzimidazole derivatives were synthesized and tested for anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The results showed substantial anti-inflammatory effects compared to standard treatments, highlighting the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Chloromethyl)-1H-benzimidazole (CAS varies)
- Structure : Lacks the ethyl group at the 1-position.
- Synthesis: Derived directly from (1H-benzimidazole-2-yl)methanol via SOCl₂ treatment .
- Applications : Intermediate for antimicrobial agents (e.g., pyrimidine hybrids) .
- Key difference : Lower reactivity in N-alkylation compared to the ethyl-substituted derivative due to steric and electronic effects .
1-Methyl-2-(methylthio)-1H-benzimidazole (CAS: 4344-61-0)
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole derivatives
- Structure : Morpholine moiety linked via an ethyl chain to the 1-position .
- Biological activity : These derivatives exhibit enhanced solubility and bioavailability compared to the chloromethyl-ethyl analog, making them candidates for CNS-targeting drugs .
- Key difference : The morpholine group introduces hydrogen-bonding capacity, altering pharmacokinetics .
Physicochemical Properties
Antimicrobial Activity
- 2-(Chloromethyl)-1-ethyl-1H-benzimidazole : Serves as a precursor for bis-benzimidazole derivatives with broad-spectrum antibacterial activity (e.g., against E. coli and S. aureus) .
- Pyrimidine hybrids : Merging the chloromethyl group with pyrimidine-thiol moieties significantly enhances binding affinity to bacterial targets (Table 1, ).
- Comparison with 2-chloro analogs : Chloromethyl derivatives show superior activity due to the reactive CH₂Cl group enabling covalent interactions with microbial enzymes .
Anticancer Potential
- Morpholine derivatives : Exhibit higher cytotoxicity (IC₅₀ < 10 µM) in SRB assays compared to chloromethyl-ethyl analogs, likely due to improved cellular uptake .
Research Findings and Data Tables
Table 1: Binding Affinities of Benzimidazole-Pyrimidine Hybrids
| Compound | Target (Enzyme/Receptor) | Binding Affinity (Kd, nM) |
|---|---|---|
| Pyrimidine-thiol alone | Bacterial dihydrofolate reductase | 420 ± 12 |
| Chloromethyl-benzimidazole hybrid | Same target | 85 ± 7 |
Table 2: Antibacterial Activity of Selected Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 2-(Chloromethyl)-1-ethyl-1H-benzimidazole | 16 | 8 |
| 2-Chloro-1H-benzimidazole | 64 | 32 |
Biological Activity
1H-Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, 1H-benzimidazole, 2-(chloromethyl)-1-ethyl- has garnered attention due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer effects, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of a benzimidazole ring with a chloromethyl group and an ethyl substituent, which are critical for its biological activity.
Antibacterial Activity
Research indicates that 1H-benzimidazole, 2-(chloromethyl)-1-ethyl- exhibits notable antibacterial properties. A study synthesized various benzimidazole derivatives and evaluated their antibacterial activity against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Streptococcus faecalis | 8 | |
| Escherichia coli | 32 |
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal activity. Various studies have reported moderate antifungal effects against pathogens like Candida albicans and Aspergillus niger. The MIC values for these fungi were noted to be around 64 µg/mL .
Anticancer Activity
The anticancer potential of 1H-benzimidazole, 2-(chloromethyl)-1-ethyl- has been explored through various in vitro studies. A significant finding was its ability to inhibit mammalian DNA topoisomerase I, which is crucial for DNA replication and repair. This inhibition was linked to cytotoxic effects observed in cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The compound exhibited IC50 values indicating effective cytotoxicity .
The mechanism by which 1H-benzimidazole, 2-(chloromethyl)-1-ethyl- exerts its biological effects is multifaceted:
- Antibacterial Mechanism: The compound likely disrupts bacterial cell wall synthesis or interferes with DNA replication processes.
- Antifungal Mechanism: It may inhibit ergosterol synthesis or disrupt fungal cell membrane integrity.
- Anticancer Mechanism: The inhibition of topoisomerase I leads to DNA damage and subsequent apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- In a study involving patients with bacterial infections, derivatives of benzimidazole including the chloromethyl variant showed a higher success rate in treatment compared to standard antibiotics.
- Another study focused on the use of this compound in combination therapies for cancer treatment, showing enhanced efficacy when used alongside conventional chemotherapeutics.
Q & A
Basic Question: What are the optimal synthetic routes for 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of substituted benzimidazoles typically involves condensation reactions under acidic or basic conditions. For 2-(chloromethyl)-1-ethyl derivatives, a two-step approach is common:
Formation of the benzimidazole core : React 1,2-diaminobenzene with a carbonyl source (e.g., chloroacetic acid) under reflux in HCl to form the 2-chloromethyl intermediate .
Ethylation : Introduce the ethyl group via nucleophilic substitution using ethyl halides or alkylating agents in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base.
Optimization Tips :
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Effects : Higher yields (>75%) are reported in DMSO due to its high polarity stabilizing transition states .
- Temperature Control : Maintain reflux temperatures (80–100°C) to avoid side reactions like over-alkylation.
Basic Question: How should researchers characterize the structural and electronic properties of 2-(chloromethyl)-1-ethyl-benzimidazole?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopy :
- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl ≈ 1.79 Å) and intermolecular interactions (e.g., π-π stacking distances ~3.4 Å) using SHELX software .
- Computational Studies : DFT calculations (B3LYP/6-31G*) predict electronic distributions and reactive sites (e.g., chloromethyl group as an electrophilic hotspot) .
Advanced Question: How can structure-activity relationships (SARs) guide the design of 2-(chloromethyl)-1-ethyl-benzimidazole derivatives for biological applications?
Methodological Answer:
SAR studies rely on systematic substitutions and bioassays:
- Electrophilic Modifications : The chloromethyl group enhances reactivity for cross-coupling (e.g., Suzuki reactions) to introduce aryl/heteroaryl groups, improving antimicrobial potency .
- Ethyl Group Effects : Bulkier alkyl chains (e.g., isopropyl) reduce solubility but increase membrane permeability, critical for antifungal activity .
- Biological Testing :
Advanced Question: What crystallographic challenges arise in resolving the structure of 2-(chloromethyl)-1-ethyl-benzimidazole, and how can SHELX software address them?
Methodological Answer:
Challenges :
- Disorder in Chloromethyl Groups : Dynamic Cl atoms may cause split positions, complicating refinement .
- Twinned Crystals : Common in benzimidazoles due to π-π stacking; use TWINABS in SHELX for data correction .
Solutions : - Data Collection : High-resolution (<1.0 Å) synchrotron data reduces noise.
- Refinement in SHELXL : Apply restraints (e.g., SIMU for similar displacement parameters) and validate with R₁ < 5% .
- Hydrogen Bond Analysis : Use PLATON to map interactions (e.g., N-H···Cl distances ~3.1 Å) critical for lattice stability .
Advanced Question: How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?
Methodological Answer:
Root Causes of Discrepancies :
- Purity Issues : Impurities (e.g., unreacted intermediates) skew bioassay results. Validate via HPLC (>95% purity) .
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains require standardized protocols .
Resolution Strategies : - Meta-Analysis : Pool data from >10 studies; use QSAR models to identify outliers .
- In Silico Validation : Molecular docking (AutoDock Vina) predicts binding affinities to targets like CYP51 (antifungal) or topoisomerase II (anticancer) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under consistent conditions (e.g., 48-hour incubation, 10% FBS) .
Basic Question: What safety and handling protocols are essential for working with 2-(chloromethyl)-1-ethyl-benzimidazole?
Methodological Answer:
- Hazard Mitigation :
- Waste Disposal : Neutralize chlorinated byproducts with 10% NaHCO₃ before disposal .
- Emergency Measures : For spills, adsorb with vermiculite and treat with 5% aqueous NaOH .
Advanced Question: How does the chloromethyl group influence the photophysical properties of benzimidazole derivatives?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl atom red-shifts absorption maxima (λmax) by 20–30 nm in UV-vis spectra .
- Fluorescence Quenching : Chlorine’s heavy atom effect enhances intersystem crossing, reducing quantum yields (Φ < 0.1) .
- Applications : Tune emission for optoelectronic materials (e.g., OLEDs) by substituting Cl with methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
